molecular formula C6H11NO5 B8274829 Morpholine, ethanedioate (1:?) CAS No. 18257-23-3

Morpholine, ethanedioate (1:?)

Cat. No.: B8274829
CAS No.: 18257-23-3
M. Wt: 177.16 g/mol
InChI Key: ZKSZSWJQBXLNMN-UHFFFAOYSA-N
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Description

Morpholine, ethanedioate (1:1) (CAS 154467-16-0), also known as N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate, is a morpholine-derived compound complexed with oxalic acid (ethanedioic acid). It is characterized by a morpholine ring linked to an aminoethylcarboxamide group, forming a salt with a 1:1 stoichiometry (oxalate anion to morpholine cation) . This compound has demonstrated antineoplastic and antiviral activity, particularly against human cytomegalovirus (HCMV) and influenza A virus in preclinical studies . Its mechanism of action likely involves interference with viral replication pathways and modulation of cellular apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, ethanedioate (1:?) can be synthesized through the reaction of morpholine with oxalic acid. The reaction typically involves mixing an aqueous solution of morpholine with oxalic acid, followed by crystallization to obtain the morpholine oxalate salt. The reaction can be represented as follows:

C4H9NO+C2H2O4C4H9NOC2H2O4\text{C}_4\text{H}_9\text{NO} + \text{C}_2\text{H}_2\text{O}_4 \rightarrow \text{C}_4\text{H}_9\text{NO} \cdot \text{C}_2\text{H}_2\text{O}_4 C4​H9​NO+C2​H2​O4​→C4​H9​NO⋅C2​H2​O4​

Industrial Production Methods

In industrial settings, morpholine oxalate is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product. The crystallized morpholine oxalate is then filtered, washed, and dried for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Morpholine, ethanedioate (1:?) undergoes several types of chemical reactions, including:

    Oxidation: Morpholine can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert morpholine oxalate to morpholine and oxalic acid.

    Substitution: Morpholine can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of morpholine.

    Reduction: Morpholine and oxalic acid.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Industrial Applications

Corrosion Inhibition
Morpholine is widely used as a corrosion inhibitor in steam boiler systems. Its ability to maintain pH levels in water and steam phases is crucial for preventing corrosion in fossil fuel and nuclear power plants. The compound's volatility allows it to distribute evenly and provide effective protection against corrosion when used in conjunction with other agents like hydrazine or ammonia .

Solvent and Chemical Intermediate
In organic synthesis, morpholine serves as a solvent and a building block for various chemical reactions. It participates in the formation of enamines and is integral in synthesizing pharmaceuticals such as the antibiotic linezolid and the anticancer agent gefitinib .

Pharmaceutical Applications

Anti-Inflammatory Agents
Recent studies have highlighted the synthesis of morpholine derivatives that exhibit significant anti-inflammatory properties. For instance, benzophenone-N-ethyl morpholine ethers have shown promising results in reducing inflammation in animal models . These compounds were evaluated using the carrageenan-induced hind paw edema test, with several derivatives demonstrating higher efficacy than standard anti-inflammatory drugs.

Antitumor Activity
Morpholine-based heterocycles have been investigated for their antitumor potential. Research indicates that these compounds possess various pharmacological activities, including antimicrobial, analgesic, and antitumor effects. The presence of a morpholine ring enhances the biological activity of these heterocycles, making them suitable candidates for further development .

Agricultural Applications

Fungicides
Morpholine derivatives are utilized as fungicides in agricultural settings. They act as ergosterol biosynthesis inhibitors, which are critical for controlling fungal growth in crops such as cereals . However, it is important to note that the European Union has restricted the use of morpholine in fruit coatings due to safety concerns.

Emulsifiers
In agriculture, morpholine is also employed as an emulsifier in the formulation of agricultural products. Its properties help improve the solubility and stability of active ingredients in pesticide formulations .

Data Tables

Application Area Specific Uses Key Findings
IndustrialCorrosion inhibitorEffective pH maintenance in steam systems
PharmaceuticalAnti-inflammatory agentsMorpholine derivatives show significant activity against inflammation
Antitumor agentsEnhanced pharmacological activities observed with morpholine-based heterocycles
AgricultureFungicidesEffective against fungal growth; restricted use in fruit coatings
EmulsifiersImproves solubility and stability in pesticide formulations

Case Studies

Case Study 1: Morpholine Derivatives as Anti-Inflammatory Agents
A recent study synthesized several benzophenone-N-ethyl morpholine ethers and evaluated their anti-inflammatory activity through various assays. The results indicated that certain derivatives achieved up to 58.7% inhibition of edema at specific dosages, showcasing their potential as therapeutic agents for inflammatory conditions .

Case Study 2: Antitumor Morpholine-Based Compounds
Research conducted on morpholinylchalcones revealed their effectiveness against tumor cells. The study utilized molecular docking techniques to predict interactions between these compounds and target proteins involved in tumor progression. The findings suggest that integrating morpholine into heterocyclic systems can significantly enhance their anticancer properties .

Mechanism of Action

The mechanism of action of morpholine oxalate involves its interaction with various molecular targets and pathways. In biological systems, morpholine can act as a ligand for certain enzymes and receptors, modulating their activity. The oxalate component can chelate metal ions, affecting their availability and reactivity in biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Heterocycles

Morpholine derivatives are widely explored in medicinal chemistry due to their balanced solubility and bioavailability. Key comparisons include:

Compound Name Structural Features Biological Activity (IC₅₀/EC₅₀) Key Findings vs. Morpholine Ethanedioate Reference
Morpholine, ethanedioate (1:1) Morpholine + aminoethylcarboxamide + oxalate Antiviral (HCMV, Influenza A), Anticancer Baseline activity
Piperidine analogue (Compound 48) Piperidine ring instead of morpholine Anti-Mycobacterium tuberculosis Higher cLogD (3.79) and potency vs. morpholine (cLogD 2.72)
Thiomorpholine analogue (Compound 49) Sulfur atom replaces oxygen in morpholine Anti-Mycobacterium tuberculosis Enhanced lipophilicity (cLogD 3.79) and activity vs. morpholine
Pyrrolidine derivatives (Compounds 4a–4c) Pyrrolidine ring + paraformaldehyde substituents Survivin inhibition (anticancer) Reduced CNS penetration compared to morpholine analogues
  • Key Insight : Thiomorpholine and piperidine analogues exhibit higher lipophilicity (cLogD) and improved activity in tuberculosis models compared to morpholine ethanedioate, suggesting that heteroatom substitution (e.g., sulfur) enhances membrane permeability .

Functional Analogues in Antiviral and Anticancer Research

Morpholine-Containing Oxazolidinones

  • Linezolid analogues (Compounds 12a, 12g) : Replace the morpholine ring with bicyclic heteroaryl C-rings. These derivatives extend beyond the morpholine scaffold, forming additional hydrogen bonds in ribosomal targets, leading to enhanced antibacterial activity .
  • Comparison: Morpholine ethanedioate lacks the extended heteroaryl system of oxazolidinones, limiting its ribosomal binding but favoring antiviral specificity .

Carboxylic Acid and Ester Derivatives

  • Carboxylic acids (25a–b) : Exhibit reduced enzymatic inhibition (IC₅₀ = 181–463 µM) compared to morpholine-containing esters (24a–b, IC₅₀ = 92–131 µM) in Staphylococcus aureus Sortase A inhibition studies. Morpholine’s electron-rich oxygen enhances binding affinity .

Pharmacokinetic and Stability Comparisons

  • Metabolic Stability : Morpholine rings are susceptible to oxidative degradation in vivo. In contrast, thiomorpholine and piperidine analogues show slower degradation rates due to sulfur’s resistance to oxidation .
  • CNS Penetration : Morpholine derivatives exhibit superior blood-brain barrier penetration compared to pyrrolidine or piperidine analogues, making them preferred in CNS drug development (e.g., antipsychotics) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the stoichiometric ratio of morpholine to ethanedioic acid in the salt?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure and confirm the stoichiometric ratio via bond length and coordination analysis . Complement this with nuclear magnetic resonance (NMR) spectroscopy, integrating proton signals to quantify molar ratios. For example, 1H^1\text{H}-NMR can differentiate morpholine protons (δ 2.4–3.8 ppm) and ethanedioate protons (δ 4.2–4.5 ppm), while 13C^{13}\text{C}-NMR identifies carbonyl carbons (δ 170–175 ppm) . Thermogravimetric analysis (TGA) can further validate the ratio by measuring mass loss during decomposition .

Q. What safety protocols should be followed when handling morpholine ethanedioate in laboratory settings?

  • Methodological Answer : Adopt the International Chemical Safety Card (ICSC) guidelines:

  • Use fume hoods and PPE (gloves, goggles, lab coats) to prevent inhalation or dermal exposure .
  • Store in airtight containers at ≤25°C, away from nitrites or nitrosating agents to avoid nitrosamine formation (e.g., NMOR, a potential carcinogen) .
  • Emergency measures: For spills, neutralize with dilute acetic acid (1:10), then absorb with inert material. For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing morpholine ethanedioate derivatives?

  • Methodological Answer : Design a central composite design (CCD) with variables such as:

VariableLowHigh
A: Morpholine/Ketone (mol/mol)3.77.3
B: Temperature (°C)2540
C: Stirring rate (rpm)050
Use software (e.g., UnscramblerX) to model interactions and identify optimal conditions. Validate the model via ANOVA, ensuring a p-value <0.05 for significance. For example, a study achieved 85% yield by optimizing morpholine molar ratios and temperature .

Q. How do researchers reconcile conflicting data on the carcinogenic potential of morpholine derivatives?

  • Methodological Answer : Conduct a meta-analysis of toxicological studies, focusing on:

  • Dose-dependency : IARC classifies morpholine as Group 3 (not carcinogenic to humans) at low doses but notes NMOR formation at high doses with nitrites .
  • Experimental models : Compare in vitro (e.g., Ames test) and in vivo (rodent bioassays) results. For instance, NMOR shows carcinogenicity in rat liver, but human epidemiological data are lacking .
  • Mitigation strategies : Incorporate nitrite scavengers (e.g., ascorbic acid) in formulations to inhibit nitrosation .

Q. What methodologies are effective for assessing the environmental persistence of morpholine ethanedioate?

  • Methodological Answer : Apply OECD Guideline 307 for aerobic soil degradation:

  • Spike soil samples with 14C^{14}\text{C}-labeled morpholine ethanedioate and monitor mineralization via liquid scintillation counting.
  • Measure half-life (t1/2_{1/2}) under varying pH (4–9) and temperature (10–30°C). Data show morpholine degrades faster in acidic soils (t1/2_{1/2} = 7 days) than alkaline (t1/2_{1/2} = 28 days) .
  • Use LC-MS/MS to track degradation products (e.g., ethanedioic acid) at detection limits ≤0.1 ppb .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antitumor efficacy of morpholine ethanedioate derivatives?

  • Methodological Answer :

  • Standardize assays : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. HeLa) using MTT assays with controlled incubation times (48–72 hours) .
  • Control variables : Document solvent effects (e.g., DMSO concentration ≤0.1%) and serum content in media, which can alter compound stability .
  • Validate mechanisms : Use siRNA knockdown to confirm target specificity (e.g., inhibition of cytomegalovirus protease) .

Q. Experimental Design Considerations

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in morpholine ethanedioate toxicity studies?

  • Methodological Answer : Apply a Hill slope model:
    E=Emax×[D]n[D]n+EC50nE = E_{\text{max}} \times \frac{[D]^n}{[D]^n + EC_{50}^n}

where nn = cooperativity coefficient. Use tools like GraphPad Prism to fit curves and calculate EC50_{50} with 95% confidence intervals. For hormetic effects (low-dose stimulation), apply biphasic models .

Properties

CAS No.

18257-23-3

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

morpholine;oxalic acid

InChI

InChI=1S/C4H9NO.C2H2O4/c1-3-6-4-2-5-1;3-1(4)2(5)6/h5H,1-4H2;(H,3,4)(H,5,6)

InChI Key

ZKSZSWJQBXLNMN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(=O)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol (0.4 mmol) was dissolved in methanol (100 mL) at room temperature. A solution of potassium carbonate in water was added dropwise until pH 9. After 15 min. under stirring a solution of 4-(2-chloroethyl)morpholine hydrochloride (0.4 mmol) in water (20 mL) was added. The reaction was left under stirring at room temperature overnight. The methanol was evaporated and after extraction with CH2Cl2 the organic layer was dried over magnesium sulphate then evaporated and finally purified by chromatographic column to give a dark orange oil. The purified product was dissolved in ether (20 mL) and mixed with a solution of oxalic acid (0.31 mmol) in EtOAc (5 mL) to give 4-(2-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-ylthio)ethyl)morpholine oxalate (0.147 g, yield=84%) as a white precipitate which was filtered off and dried in vacuo. H1NMR (300 MHz, DMSO, 25° C.) δ: 7.93 (d, J=2.4 Hz, 1H); 7.82 (d, J=8.7 Hz, 1H); 7.61 (dd, J=2.4 Hz, J=8.6 Hz, 1H); 3.66 (t, J=4.6 Hz, 4H); 3.32 (t, J=6.8 Hz, 2H); 2.983 (t, J=7.0 Hz, 2H); 2.78 (brs, 4H); 2.47 (s, 3H) ppm. EM (ES+) m/z=373 (100%) [M+H]+. C17H20Cl2N4O5S (463.0) calc. C, 44.07%; H, 4.35%; N, 12.09%; S=6.92%. found C, 43.79%; H, 4.60%; N, 11.87%; S,=6.75%.
Name
1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
84%

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